molecular formula C17H18ClN3O2 B2683648 N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 2034329-77-4

N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2683648
CAS No.: 2034329-77-4
M. Wt: 331.8
InChI Key: YFXCUYKTUGHDPN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8. The purity is usually 95%.
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Scientific Research Applications

Scalable and Facile Synthetic Process

A scalable and facile synthetic process has been developed for compounds related to N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, highlighting its importance in the pharmaceutical industry. For instance, a novel Rho kinase inhibitor, which is under investigation for the treatment of central nervous system disorders, has been synthesized from 4-aminopyridine through acylation, deprotection, and salt formation. This process affords high purity products that can be easily scaled up for production, underscoring the compound's utility in drug development (Wei et al., 2016).

Antidepressant and Nootropic Agents

Research into Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, which are chemically related to this compound, has shown potential antidepressant and nootropic activities. These compounds were synthesized and investigated for their CNS activity, providing evidence of their utility as CNS active agents for therapeutic use (Thomas et al., 2016).

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to this compound. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, showcasing their potential in antimicrobial research (Patel et al., 2011).

Analgesic Activity

A study on the chemical modification of a closely related compound, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), which is a TRPV1 antagonist, showed that structural modifications could lead to compounds with an improved pharmacological profile. These findings highlight the importance of structural analogs of this compound in developing new analgesics (Nie et al., 2020).

Glycine Transporter 1 Inhibitor

The identification and development of glycine transporter 1 (GlyT1) inhibitors are crucial for addressing various CNS disorders. A compound structurally related to this compound was identified as a potent and orally available GlyT1 inhibitor, emphasizing the compound's significance in CNS drug discovery (Yamamoto et al., 2016).

Properties

IUPAC Name

N-(2-chlorophenyl)-4-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-3-1-2-4-16(15)20-17(22)21-11-7-14(8-12-21)23-13-5-9-19-10-6-13/h1-6,9-10,14H,7-8,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXCUYKTUGHDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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